Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-
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Overview
Description
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a complex organic compound characterized by the presence of an adamantane moiety, a benzenesulfonamide group, and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
Uniqueness
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is unique due to the presence of both the adamantane moiety and the 3,4-dimethyl substitution on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H29NO3S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3 |
InChI Key |
SAGTWNGNNXKGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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